molecular formula C20H20O5S B13128984 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- CAS No. 833489-93-3

9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-

Cat. No.: B13128984
CAS No.: 833489-93-3
M. Wt: 372.4 g/mol
InChI Key: ITZHXQGPQHOGHL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and physical properties that make it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.

    Substitution Reactions:

    Reaction Conditions: These reactions are usually carried out in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The methoxyethoxy and methoxyethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in biological assays and as a probe for studying cellular processes.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione would depend on its specific interactions with molecular targets. These interactions could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA/RNA: Affecting gene expression or replication processes.

    Modulating Receptor Activity: Influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    1,8-Diaminoanthraquinone: Used in the synthesis of pharmaceuticals and dyes.

    1,8-Dimethoxyanthraquinone: Another derivative with applications in organic synthesis.

Uniqueness

1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione is unique due to its specific substituents, which may impart distinct chemical and physical properties. These properties could make it more suitable for certain applications compared to other anthraquinone derivatives.

Properties

CAS No.

833489-93-3

Molecular Formula

C20H20O5S

Molecular Weight

372.4 g/mol

IUPAC Name

1-(2-methoxyethoxy)-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C20H20O5S/c1-23-9-10-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-11-24-2/h3-8H,9-12H2,1-2H3

InChI Key

ITZHXQGPQHOGHL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC

Origin of Product

United States

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